Bazedoxifene HCl

Übersicht

Beschreibung

Bazedoxifene HCl, a third-generation selective estrogen receptor modulator (SERM), is recognized for its efficacy in the treatment of postmenopausal osteoporosis. It exhibits favorable effects on lipids and tissues, including the uterine and breast, without the significant disadvantages associated with conventional antiresorptive agents. Despite its utility, the comparative advantages over other treatments remain to be fully determined (Yavropoulou, Makras, & Anastasilakis, 2019).

Wissenschaftliche Forschungsanwendungen

-

Osteoporosis Treatment

- Field : Endocrinology

- Application : Bazedoxifene is used in the prevention of postmenopausal osteoporosis . It promotes increased bone mineral density and bone strength .

- Methods : Bazedoxifene is administered orally. It binds to estrogen receptor-α with an IC 50 of 26 nM, an affinity similar to that of raloxifene .

- Results : Bazedoxifene was associated with significant increases in bone mineral density at 6 weeks, compared with control, and better compressive strength of bone samples from the L4 vertebrae .

-

Colon Cancer Therapy

- Field : Oncology

- Application : Bazedoxifene acts as a novel inhibitor of IL-11/GP130 signaling, which is involved in tumorigenesis, tumor progression, and differentiation in colon cancer cells .

- Methods : Bazedoxifene inhibits phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) and its nuclear translocation induced by IL-11 in colon cancer cells .

- Results : Bazedoxifene alone or together with oxaliplatin can significantly induce apoptosis, inhibit cell viability, cell colony formation, and cell migration in colon cancer cells .

-

Menopause Treatment

- Field : Gynecology

- Application : Bazedoxifene is used to treat moderate to severe vasomotor symptoms associated with menopause .

- Methods : Bazedoxifene is administered orally. It is often used in combination with conjugated estrogens .

- Results : Bazedoxifene effectively treats vasomotor symptoms associated with menopause, such as hot flashes .

-

Breast Cancer Therapy

- Field : Oncology

- Application : Bazedoxifene has been found to stop the growth of breast cancer cells, even those resistant to tamoxifen .

- Methods : Bazedoxifene inhibits the IL-6/GP130 signaling pathway, which is critical for the survival and progression of multiple types of cancer .

- Results : Bazedoxifene significantly reduced cell proliferation and induced apoptosis in patient-derived breast cancer organoids .

-

Endometrial Cancer Therapy

- Field : Oncology

- Application : Bazedoxifene has potential effects on the uterine endometrium, which may have implications for endometrial cancer therapy .

- Methods : Bazedoxifene is administered orally. It binds to estrogen receptor-α and does not stimulate proliferation of MCF-7 cells but does inhibit 17β-estradiol-induced proliferation .

- Results : In an immature rat uterine model, bazedoxifene was associated with less increase in uterine wet weight than either ethinyl estradiol or raloxifene .

-

Prostate Cancer Therapy

Safety And Hazards

Zukünftige Richtungen

Bazedoxifene HCl is a promising therapeutic agent targeting IL-11/GP130 signaling for human colorectal cancer therapy . It is also being investigated for its potential use in the treatment of postmenopausal osteoporosis .

Relevant Papers The paper “Bazedoxifene as a novel GP130 inhibitor for Colon Cancer therapy” discusses the potential of Bazedoxifene HCl as a therapeutic agent for colon cancer . Another paper on Springer discusses Bazedoxifene HCl’s potential for the treatment of postmenopausal osteoporosis .

Eigenschaften

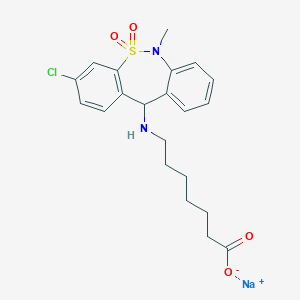

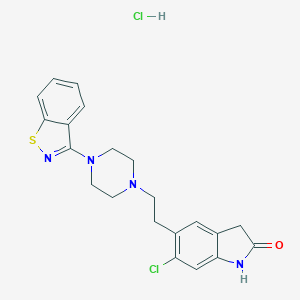

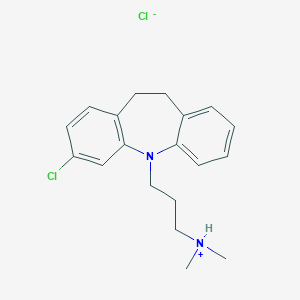

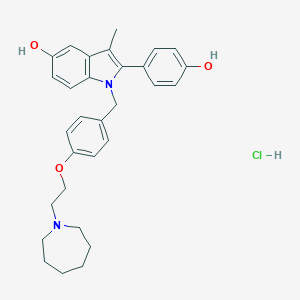

IUPAC Name |

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O3.ClH/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOWZQXURKSOKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433034 | |

| Record name | Bazedoxifene HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bazedoxifene HCl | |

CAS RN |

198480-56-7 | |

| Record name | 1H-Indol-5-ol, 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198480-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bazedoxifene HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.